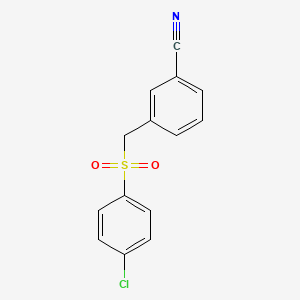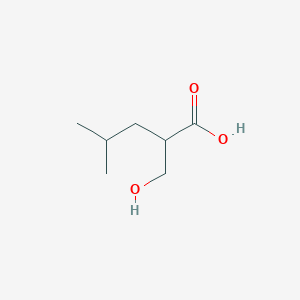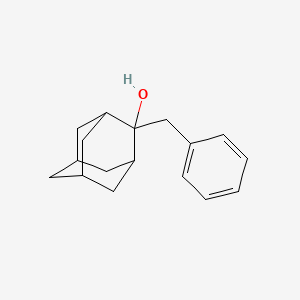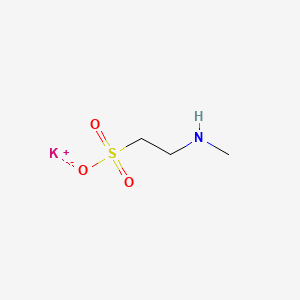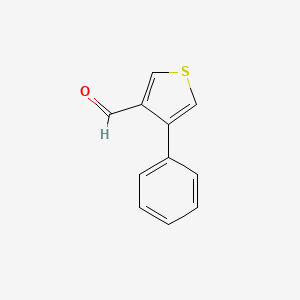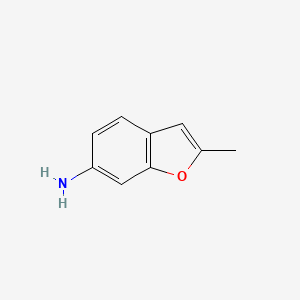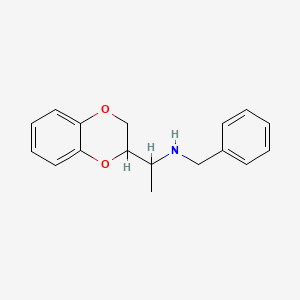![molecular formula C8H8BrNO B8751518 N-[1-(2-bromophenyl)ethylidene]hydroxylamine CAS No. 27760-49-2](/img/structure/B8751518.png)
N-[1-(2-bromophenyl)ethylidene]hydroxylamine
Overview
Description
N-[1-(2-bromophenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C8H8BrNO and a molecular weight of 214.05922 g/mol . It is also known by other names such as 1-(2-Bromophenyl)ethanone oxime and 2’-Bromoacetophenone oxime . This compound is characterized by the presence of a bromine atom attached to the phenyl ring and an oxime functional group attached to the ethanone moiety.
Preparation Methods
The synthesis of N-[1-(2-bromophenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2-bromophenyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as pyridine . The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.
Synthetic Route:
- Dissolve 1-(2-bromophenyl)ethanone and hydroxylamine hydrochloride in ethanol.
- Add pyridine to the mixture and heat under reflux for 4 hours.
- Cool the reaction mixture and filter the solid product.
- Purify the product by recrystallization from ethanol.
Chemical Reactions Analysis
N-[1-(2-bromophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
- Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: Use of nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
- Oxidation: Formation of 2-bromobenzonitrile.
- Reduction: Formation of 2-bromoaniline.
- Substitution: Formation of various substituted phenyl ethanone oximes.
Scientific Research Applications
N-[1-(2-bromophenyl)ethylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of fine chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-bromophenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Molecular Targets and Pathways:
- Interaction with enzymes and proteins through hydrogen bonding and halogen bonding.
- Modulation of biochemical pathways involved in cell signaling and metabolism.
Comparison with Similar Compounds
N-[1-(2-bromophenyl)ethylidene]hydroxylamine can be compared with other similar compounds, such as:
Acetophenone oxime: Lacks the bromine atom, resulting in different reactivity and properties.
2’-Bromoacetophenone: Lacks the oxime group, affecting its chemical behavior and applications.
2-Bromoaniline: Contains an amino group instead of an oxime group, leading to different biological activities.
Uniqueness:
- The presence of both the bromine atom and the oxime group in this compound makes it unique in terms of its reactivity and potential applications in various fields.
Properties
CAS No. |
27760-49-2 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3 |
InChI Key |
DPLPRQURUMMJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=CC=C1Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B8751443.png)
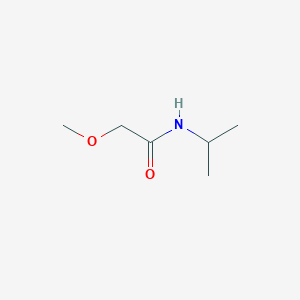
![1,4-Benzenedicarboxylic acid, bis[4-(propoxycarbonyl)phenyl] ester](/img/structure/B8751457.png)
![1-Methyl-4-[2-(pyridin-4-yl)ethyl]piperazine](/img/structure/B8751470.png)
